4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloropyrazine ring attached to a butynol moiety. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropyrazine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-one.
Reduction: Formation of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-en-2-ol or 4-(3-Chloropyrazin-2-yl)-2-methylbutan-2-ol.
Substitution: Formation of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol or 4-(3-Thiopyrazin-2-yl)-2-methylbut-3-yn-2-ol.
Scientific Research Applications
4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropyrazin-2-yl)morpholine
- 4-(3-Chloropyrazin-2-yl)-2,6-dimethylmorpholine
- (3-Chloropyrazin-2-yl)methanamine hydrochloride
Uniqueness
4-(3-Chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structural features, including the combination of a chloropyrazine ring and a butynol moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-(3-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2,13)4-3-7-8(10)12-6-5-11-7/h5-6,13H,1-2H3 |
InChI Key |
SXEAWFWKMVSASA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=NC=CN=C1Cl)O |
Origin of Product |
United States |
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